

Technical Support Center: Ceritinib Penetration of the Blood-Brain Barrier

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Compound of Interest		
Compound Name:	Ceritinib	
Cat. No.:	B560025	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the blood-brain barrier (BBB) penetration of **ceritinib**.

Frequently Asked Questions (FAQs)

Q1: What is the expected cerebrospinal fluid (CSF) to plasma ratio of ceritinib?

A1: Clinical studies have reported varying CSF-to-plasma concentration ratios for **ceritinib**, generally ranging from 13% to 35%.[1][2] It is important to note that these are total drug concentrations and the unbound, pharmacologically active concentrations are significantly lower due to high protein binding.

Q2: How extensively does **ceritinib** bind to plasma and brain tissue proteins?

A2: **Ceritinib** is highly bound to both human plasma proteins and brain tumor tissue. The median fraction of unbound **ceritinib** in plasma is approximately 1.4%.[3][4] In brain tumor tissue, the binding is even more extensive, with a median unbound fraction of around 0.05%.[3] [4] This high degree of protein binding is a critical factor to consider when interpreting total drug concentration data.

Q3: What are the main challenges in accurately measuring **ceritinib**'s BBB penetration?

A3: The primary challenges include:



- High Protein Binding: Accurately quantifying the low concentrations of unbound, active drug in both plasma and CNS compartments.
- Efflux Transporters: The activity of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) at the BBB actively transports ceritinib out of the brain, reducing its accumulation.[5][6][7]
- Tumor Heterogeneity: In brain metastases, the integrity of the BBB can be compromised to varying degrees, leading to heterogeneous drug distribution within the tumor.[3]

Q4: What is the clinical evidence for ceritinib's efficacy against brain metastases?

A4: Several clinical trials have demonstrated the intracranial activity of **ceritinib** in patients with ALK-positive non-small cell lung cancer (NSCLC) and brain metastases.[8][9][10] For instance, the ASCEND-7 clinical trial, which specifically enrolled patients with brain metastases, reported intracranial responses in up to 51.5% of patients.[8] The ASCEND-1 trial also showed meaningful and durable whole-body and intracranial responses.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data on **ceritinib**'s pharmacokinetic properties related to BBB penetration.

Table 1: Ceritinib Pharmacokinetic Parameters

Parameter	Value	Reference
Median Fraction Unbound (Plasma)	1.4%	[3][4]
Median Fraction Unbound (Brain Tumor)	~0.05%	[3][4]
CSF-to-Plasma Ratio (Total)	13-35%	[1][2][7]
Brain-to-Blood Exposure Ratio (Rat Model)	~15%	[11]



Table 2: Unbound Ceritinib Concentrations and Ratios in a Phase 0 Study

Parameter	Median Value (Enhancing Tumor)	Median Value (Non- enhancing Tumor)	Reference
Unbound Concentration (µmol/L)	0.048	0.006	[3]
Unbound Tumor-to- Plasma Ratio	2.86	0.33	[3]

Experimental Protocols Quantification of Ceritinib in Plasma, CSF, and Brain Tissue using LC-MS/MS

This protocol outlines the general steps for the sensitive and robust quantification of total and unbound **ceritinib**.

Objective: To determine the concentration of **ceritinib** in biological matrices.

Methodology:

- Sample Preparation:
 - Plasma/CSF: Perform protein precipitation by adding acetonitrile. For unbound concentration, use the dialysate from equilibrium dialysis directly.
 - Brain Tissue: Homogenize the tissue and then perform protein precipitation with acetonitrile.
- Internal Standard: Add a stable isotope-labeled internal standard (e.g., [13C6]ceritinib) to all samples, calibrators, and quality controls to account for matrix effects and variability in extraction and injection.
- · Chromatographic Separation:



- Utilize a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
- Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Maintain a constant flow rate (e.g., 0.4 mL/min).
- Mass Spectrometric Detection:
 - Use a tandem mass spectrometer with positive electrospray ionization (ESI).
 - Monitor the specific precursor-to-product ion transitions for ceritinib and the internal standard in multiple reaction monitoring (MRM) mode.
- Quantification:
 - Generate a calibration curve using known concentrations of ceritinib in the corresponding matrix.
 - Determine the concentration of ceritinib in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Determination of Unbound Ceritinib Fraction by Equilibrium Dialysis

This protocol describes the determination of the fraction of **ceritinib** not bound to proteins.

Objective: To measure the unbound fraction (fu) of **ceritinib** in plasma and brain tissue homogenate.

Methodology:

- Apparatus: Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5 kDa molecular weight cutoff regenerated cellulose membrane).
- Procedure:



- Load one side of the membrane with the biological matrix (plasma or brain tissue homogenate) spiked with a known concentration of ceritinib.
- Load the other side with a protein-free buffer (e.g., phosphate-buffered saline).
- Incubate the apparatus at 37°C with gentle shaking to allow for equilibrium to be reached (typically 6-24 hours, needs to be determined experimentally).
- Sample Analysis:
 - After incubation, collect samples from both the matrix and buffer chambers.
 - Analyze the concentration of ceritinib in both chambers using a validated LC-MS/MS method.
- Calculation:
 - The unbound fraction (fu) is calculated as the ratio of the **ceritinib** concentration in the buffer chamber to the concentration in the matrix chamber at equilibrium.

Troubleshooting Guides

Issue 1: Low or undetectable unbound **ceritinib** concentrations in CSF or brain tissue.

- Possible Cause 1: High Protein Binding. Ceritinib is extensively bound to proteins, leaving very low concentrations of the free drug.
 - Troubleshooting:
 - Ensure your LC-MS/MS method has a sufficiently low limit of quantification (LLOQ), ideally in the low nanomolar range.
 - Optimize the sample preparation to minimize loss of the analyte.
 - Consider using a larger sample volume if feasible.
- Possible Cause 2: Efflux Transporter Activity. P-gp and BCRP actively pump ceritinib out of the brain.



Troubleshooting:

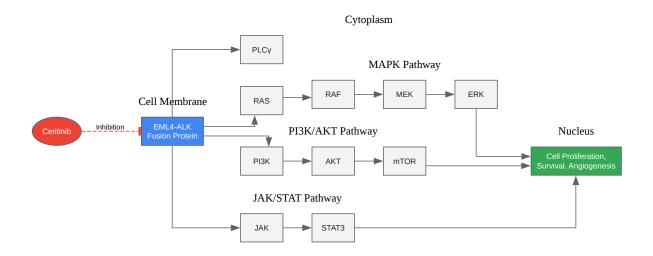
- For in vitro models, consider using cell lines with knocked-down or inhibited P-gp and BCRP to assess the maximum potential for BBB penetration.
- For in vivo studies, co-administration with known P-gp/BCRP inhibitors can help elucidate the contribution of these transporters, though this has clinical implications.

Issue 2: High variability in measured **ceritinib** concentrations between subjects or experiments.

- Possible Cause 1: Inconsistent Sample Collection and Handling.
 - Troubleshooting:
 - Standardize the timing of sample collection relative to the last dose of ceritinib.
 - Ensure consistent and rapid processing of samples to prevent degradation.
 - Store samples at the appropriate temperature (-80°C) until analysis.
- Possible Cause 2: Variable BBB Disruption in Brain Metastases Models.
 - Troubleshooting:
 - Characterize the extent of BBB disruption in your model (e.g., using imaging techniques like dynamic contrast-enhanced MRI).
 - Correlate drug concentrations with the degree of BBB permeability in individual subjects or animals.

Visualizations

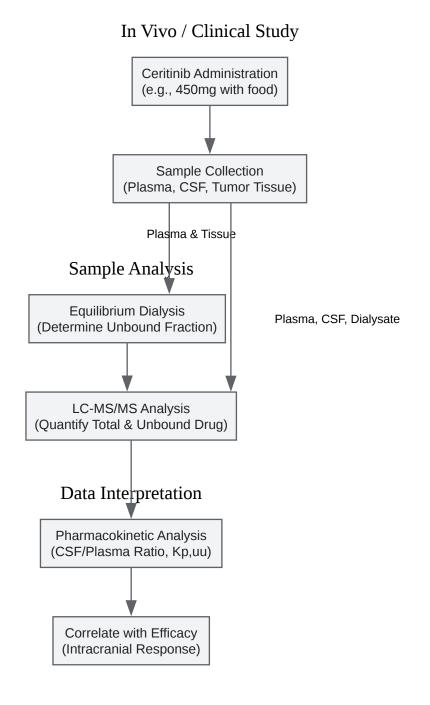




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Caption: **Ceritinib** inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.





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Caption: Experimental workflow for assessing **ceritinib**'s BBB penetration.

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